Product packaging for Dimethyl isopropylmalonate(Cat. No.:CAS No. 51122-91-9)

Dimethyl isopropylmalonate

Cat. No.: B1330481
CAS No.: 51122-91-9
M. Wt: 174.19 g/mol
InChI Key: HVNFMZHHKRLLNH-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis

The utility of dimethyl isopropylmalonate in advanced organic synthesis stems from its function as a nucleophilic building block. The hydrogen atom on the carbon bearing the isopropyl group is acidic and can be readily removed by a base to form a stable enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

A notable application is in the synthesis of pharmaceutical intermediates. For instance, it serves as a starting material in a synthetic route to Apronal, a sedative-hypnotic drug. The synthesis involves the allylation of this compound to produce dimethyl 2-allyl-2-isopropylmalonate, a key intermediate that is subsequently converted to the final product. google.com

Furthermore, this compound is employed in the preparation of indanone compounds. google.com These compounds are important intermediates for fine chemicals, including active pharmaceutical ingredients and liquid crystals. google.com The synthesis involves a coupling reaction between a substituted benzyl (B1604629) halide and this compound, followed by an acid-catalyzed reaction that accomplishes hydrolysis, decarboxylation, and cyclization in a single step to form the indanone ring system. google.com Its role as a precursor extends to the synthesis of various ketones, carboxylic acids, and heterocyclic compounds.

Academic Research Perspectives on Malonate Esters

The chemistry of malonate esters, including this compound, is a rich and evolving field within academic research. Classically, malonic ester synthesis is a fundamental method for preparing substituted acetic acids. patsnap.comorganicchemistrytutor.com Modern research, however, has significantly expanded the synthetic utility of these compounds through the development of novel catalytic systems.

Palladium-catalyzed reactions have emerged as a powerful tool in malonate chemistry. Research has shown that allyl β-keto esters and malonates can undergo a variety of transformations via palladium enolates, including reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov These reactions provide new pathways to synthetically useful molecules like α-allyl ketones and α,β-unsaturated ketones. nih.gov

Asymmetric synthesis using malonate esters is another area of intense investigation. Highly enantioselective hydrogenation of alkylidene malonate esters, catalyzed by chiral iridium complexes, has been developed to produce chiral saturated malonates with excellent enantioselectivities (up to 99% ee). acs.org These chiral products are valuable intermediates in the synthesis of bioactive compounds. acs.org Similarly, phosphine-catalyzed asymmetric additions of malonate esters to other organic molecules have been developed as a versatile method for creating carbon-carbon bonds enantioselectively. mit.edu

Another advanced strategy is the desymmetrization of disubstituted malonic esters. This approach uses catalytic asymmetric reduction to selectively transform one of the two ester groups, affording chiral aldehydes. acs.org This method provides access to molecules with quaternary stereocenters, which are common motifs in bioactive natural products. acs.org The development of efficient methods for the large-scale synthesis of malonate half-esters further enhances their applicability in organic synthesis. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1330481 Dimethyl isopropylmalonate CAS No. 51122-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-propan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFMZHHKRLLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342613
Record name Dimethyl isopropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51122-91-9
Record name Dimethyl isopropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl Isopropylmalonate

Alkylation Strategies for Malonate Esters

The alkylation of malonate esters is a cornerstone of carbon-carbon bond formation in organic synthesis. This method allows for the introduction of an isopropyl group onto the central carbon of a malonate diester, leading to the formation of dimethyl isopropylmalonate.

Enolate Formation and Nucleophilic Substitution Reactions

The initial and crucial step in the alkylation of malonate esters is the formation of a resonance-stabilized enolate ion. libretexts.orgorganicchemistrytutor.com This is achieved by treating the malonate ester with a suitable base. The resulting enolate is a potent nucleophile that readily participates in substitution reactions with appropriate electrophiles. vaia.com

The acidity of the α-hydrogens in dimethyl malonate (pKa ≈ 13) allows for its facile deprotonation by a strong base. libretexts.org Alkoxide bases, such as sodium ethoxide, are commonly employed for this purpose. libretexts.orgvaia.com The reaction of dimethyl malonate with an alkoxide base generates the corresponding enolate ion, which is stabilized by the delocalization of the negative charge across the two adjacent carbonyl groups. mlsu.ac.in The choice of the alkoxide base is important; using the same alkoxide as the ester group (e.g., sodium methoxide (B1231860) for dimethyl malonate) can prevent transesterification, a potential side reaction. libretexts.org

A typical procedure involves adding the malonate ester to a solution of the alkoxide base in an appropriate solvent. prepchem.com The formation of the enolate is often indicated by a change in the reaction mixture, such as the formation of a precipitate. chemicalbook.com

Once the enolate is formed, it acts as a nucleophile and attacks an alkyl halide in a classic SN2 reaction. organicchemistrytutor.compearson.com For the synthesis of this compound, an isopropyl halide, such as isopropyl bromide, is the electrophile of choice. chemicalbook.comaskfilo.com The nucleophilic enolate displaces the halide ion, forming a new carbon-carbon bond and yielding the desired monoalkylated product. shivajicollege.ac.in

The reaction is typically carried out by adding the alkyl halide to the solution containing the malonate enolate. chemicalbook.com The reaction mixture is often heated to reflux to ensure the completion of the reaction. chemicalbook.com It is also possible to use other alkylating agents, such as those containing a chloroacetate (B1199739) group, though isopropyl halides are more direct for this specific synthesis. derpharmachemica.com

Table 1: Alkylation of Malonate Esters with Isopropyl Halides

Malonate EsterBaseAlkyl HalideProductYieldReference
Diethyl malonateSodium ethoxideIsopropyl bromideDiethyl isopropylmalonate97% chemicalbook.com
Diethyl malonateSodium ethoxideIsopropyl bromideDiethyl isopropylmalonate80% google.com

This table summarizes representative examples of the alkylation of malonate esters with isopropyl halides, showcasing the high yields achievable with this method.

Optimization of Alkylation Reaction Parameters

To achieve high yields and purity of this compound, careful consideration and optimization of the reaction conditions are essential. The choice of base and solvent system significantly influences the outcome of the alkylation reaction. fiveable.me

The selection of the base is critical for efficient enolate formation. libretexts.org While alkoxides like sodium ethoxide are standard, other bases such as sodium hydride have also been used. google.com Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed, particularly for the alkylation of less acidic monocarbonyl compounds, to ensure complete conversion to the enolate. libretexts.org However, for the relatively acidic malonic esters, alkoxides are generally sufficient and more cost-effective. libretexts.org The concentration and stoichiometry of the base must be carefully controlled to avoid side reactions.

The solvent plays a crucial role in the alkylation of malonate enolates. The choice of solvent can affect the solubility of the reactants, the rate of the reaction, and the stability of the enolate. acs.org

Ethanol is a common solvent when using sodium ethoxide, as it is the conjugate acid of the base and does not introduce competing nucleophiles. libretexts.orgprepchem.com However, other solvents can be employed to optimize the reaction. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), can enhance the rate of SN2 reactions by solvating the cation of the base and leaving the enolate anion more "naked" and reactive. acs.org For instance, studies on related alkylation reactions have shown that solvents like THF can be effective. rsc.org The use of non-protic solvents is necessary when using strong bases like LDA to prevent protonation of the base. libretexts.org

Table 2: Effect of Solvent on Alkylation Reactions

ReactionSolventOutcomeReference
Molybdenum-catalyzed asymmetric allylic alkylationToluene, 1,2-dichloroethaneMinimal stereochemical memory effect, high enantiomeric excess acs.org
Molybdenum-catalyzed asymmetric allylic alkylationTHF, MeCN, tetrahydropyran, i-PrOAcErosion of enantiomeric excess over time acs.org
Photoinduced alkylation of dimethyl malonateMeCN/THF89% yield nih.gov

This table illustrates the significant impact of the solvent system on the stereochemistry and yield of alkylation reactions, providing insights applicable to the synthesis of this compound.

Temperature Control and Its Impact on Selectivity and Yield

Temperature is a critical parameter in the synthesis of this compound. Optimal temperature control is essential for maximizing the yield and selectivity of the desired product. For instance, in the esterification of isopropylmalonic acid with methanol (B129727), the ideal temperature range is typically between 60–80°C. Maintaining the reaction within this window helps to minimize side reactions such as transesterification or hydrolysis, which can be further mitigated by ensuring anhydrous conditions and an inert atmosphere.

Table 1: Effect of Temperature on a Catalyzed Malonate Alkylation Reaction

Entry Catalyst Base Solvent Temperature (°C) Yield (%)
1 BG1 4M aq. KOH Toluene -30 -
2 BG1 4M aq. KOH Toluene -40 Decreased

Data derived from studies on analogous malonate alkylation reactions. chinesechemsoc.orgchinesechemsoc.org

Catalyst Application in Malonate Alkylation

Catalysts play a pivotal role in the alkylation of malonates to produce compounds like this compound. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed in the esterification of isopropylmalonic acid with methanol. In other synthetic approaches, such as the reaction of methanol and carbon monoxide, catalysts like nickel carbonyl or palladium on carbon are utilized.

Phase-transfer catalysts, including tetraalkylammonium salts, are also instrumental in the C-alkylation of dialkyl malonates. google.com The timing of catalyst addition can be crucial; in some processes, adding the phase-transfer catalyst after a certain percentage of the dialkyl malonate has reacted can lead to higher conversion rates. google.com For instance, a conversion of over 98% has been achieved in the preparation of dimethyl cyclopropane-1,1-dicarboxylate when the phase-transfer catalyst was added after 50% to 80% of the dialkyl malonate had reacted. google.com In asymmetric synthesis, chiral phase-transfer catalysts derived from cinchona alkaloids are used to induce enantioselectivity in the Michael addition of malonic esters to substrates like benzalacetophenone. ias.ac.in

Table 2: Influence of Catalysts on Malonate Alkylation

Catalyst Type Example Application Reference
Acid Catalyst Sulfuric Acid, p-toluenesulfonic acid Esterification of isopropylmalonic acid
Transition Metal Nickel carbonyl, Palladium on carbon Reaction of methanol and carbon monoxide
Phase-Transfer Tetraalkylammonium salts C-alkylation of dialkyl malonates google.com

Comparative Analysis of Synthetic Routes

Several synthetic routes are available for the preparation of this compound and its derivatives. One common method is the esterification of isopropylmalonic acid with methanol under acidic catalysis. Another approach involves the reaction of methanol and carbon monoxide in the presence of a transition metal catalyst. A practical method for large-scale synthesis is the selective monohydrolysis of symmetric diesters. researchgate.net

The alkylation of malonate esters is a versatile method for creating C-C bonds. For example, diethyl 2-isopropylmalonate can be prepared and subsequently hydrolyzed to yield 2-(ethoxycarbonyl)-3-methylbutanoic acid. scholaris.ca The choice of synthetic route can be influenced by factors such as the desired scale of production, the availability of starting materials, and the required purity of the final product.

Enzymatic Synthesis Approaches for Chiral Malonate Derivatives

Enzymatic methods offer a powerful alternative for the synthesis of chiral malonate derivatives, providing high enantioselectivity under mild reaction conditions.

Lipase-Catalyzed Reactions for Ester Hydrolysis

Lipases are widely used enzymes for the kinetic resolution of racemic compounds. chemrxiv.org They can catalyze the enantioselective hydrolysis of prochiral dialkyl malonates to produce optically active monoesters. acs.orgresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been effectively used for the hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate, yielding the corresponding (R)-monoester with high enantiomeric excess (ee) and yield. tandfonline.com The efficiency of this enzymatic hydrolysis is influenced by various factors, including the choice of lipase, co-solvent, temperature, and enzyme loading. tandfonline.com

Table 3: Screening of Lipases for the Hydrolysis of Diethyl 2-(benzyloxy)-2-isopropylmalonate

Lipase Activity Enantioselectivity
Novozym 435 Good Excellent
Lipase AS Moderate -
Lipase G Moderate -
Lipase M Moderate -
RM IM Moderate -
TL IM Low -
Lipase PS Low -

Data adapted from a study on a structurally related malonate derivative. tandfonline.com

Enantioselective Transformations of Prochiral Substrates

Enzymes can perform highly enantioselective transformations on prochiral substrates to generate chiral building blocks. acs.orgnih.gov For example, cell-free extracts from recombinant Synechocystis sp. expressing esterase ST0071 have demonstrated excellent enantioselectivity (>99% ee) and yield (>91%) in the desymmetrization of prochiral malonates. nih.govd-nb.info This highlights the potential of using engineered microorganisms for the sustainable production of enantioselective biocatalysts. nih.govd-nb.info Arylmalonate decarboxylase (AMDase) is another enzyme that catalyzes the enantioselective protonation of α-aryl-α-methyl-malonates, producing enantioenriched products with up to 99% yield and 99% ee. nih.gov

Meldrum's Acid Derivatives in Malonate Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often serving as a precursor or an alternative to malonic esters. innospk.comclockss.orgwikipedia.org Its high acidity (pKa = 4.97) and cyclic structure confer unique reactivity. innospk.comresearchgate.net

Heating derivatives of Meldrum's acid with alcohols can lead to ester exchange and decarboxylation, which is analogous to the malonic ester synthesis. innospk.com This reactivity makes it a valuable tool for creating various functional groups, including esters and amides. innospk.com Meldrum's acid can be prepared through the condensation of malonic acid and acetone (B3395972) in acetic anhydride (B1165640) with a catalytic amount of sulfuric acid. clockss.org It can undergo alkylation and acylation at the C-5 position, making it a useful scaffold for synthesizing diverse compounds. innospk.comclockss.org

Advanced Reaction Chemistry of Dimethyl Isopropylmalonate

Carbon-Carbon Bond Forming Reactions

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound. Dimethyl isopropylmalonate serves as an effective soft nucleophile (a malonate enolate) in this context, enabling the formation of new carbon-carbon single bonds. Asymmetric Michael reactions have become a powerful tool for stereoselective C-C bond formation nih.gov.

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Nickel-catalyzed asymmetric Michael reactions have been successfully employed for this purpose researchgate.net. When this compound is reacted with a β-substituted α,β-unsaturated carbonyl compound, the conjugate addition leads to the formation of a product with a quaternary carbon atom at the α-position of the original malonate. The use of chiral ligands in conjunction with a metal catalyst, such as nickel, can control the stereochemical outcome of this transformation, providing access to enantioenriched molecules containing these complex stereocenters researchgate.net.

Achieving high levels of stereochemical control is a primary focus in modern organic synthesis. In the Michael addition of dimethyl malonate, enantioselectivity is typically induced by employing chiral catalysts. These can include organocatalysts, such as cinchona alkaloid derivatives, or chiral metal complexes rsc.orgrsc.org.

A notable example involves the use of a heterobimetallic Ga-Na-BINOL complex as a catalyst for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one. This method provides reliable access to chiral building blocks with high enantioselectivity nih.govnih.govresearchgate.net. The catalyst framework acts as both a Lewis acid and a Brønsted base, effectively orienting the reactants to achieve high facial selectivity researchgate.net. This specific reaction has been shown to produce the desired Michael adduct on a significant scale with a 90% yield and 99% enantiomeric excess (ee) nih.govresearchgate.net.

Another effective catalytic system utilizes a nickel(II) chloride-sparteine complex for the enantioselective addition of diethyl malonate to chalcones, a principle that is applicable to this compound. This system affords the corresponding adducts in good yields and with high enantioselectivity researchgate.netlongdom.org. The reaction proceeds efficiently at ambient temperatures, highlighting the practical utility of this method longdom.org.

Table 1: Enantioselective Michael Addition of Diethyl Malonate to Substituted Chalcones Catalyzed by a Sparteine:NiCl₂ Complex longdom.org Reaction Conditions: Sparteine (10 mol%), NiCl₂ (10 mol%), Chalcone (1.89 mmol), Diethyl malonate (2.26 mmol), Toluene, 25°C.

EntryYield (%)ee (%)
1C₆H₅H9086
24-ClC₆H₄H9188
34-BrC₆H₄H8885
44-MeOC₆H₄H8582
54-MeC₆H₄H8683
6C₆H₅4-Cl8380
7C₆H₅4-MeO8481

The reactivity and selectivity of the Michael addition are influenced by both steric and electronic factors of the substrates and the catalyst. The nature of the Michael acceptor plays a crucial role. For instance, in the addition to substituted chalcones, the electronic properties of the substituents on the aromatic rings can affect the electrophilicity of the β-carbon.

As seen in the data from the nickel-sparteine catalyzed reaction (Table 1), chalcones with electron-withdrawing groups (e.g., -Cl, -Br) on the benzoyl moiety (R¹) generally proceed with high yields and enantioselectivities longdom.org. Conversely, electron-donating groups (e.g., -MeO, -Me) can slightly decrease the enantioselectivity, likely by reducing the electrophilicity of the enone system longdom.org.

The choice of catalyst is also critical. While base-mediated Michael additions are common, Lewis acids can also catalyze the reaction by activating the α,β-unsaturated system, lowering the energy of its lowest unoccupied molecular orbital (LUMO) nih.govnih.gov. The effectiveness of different catalysts can vary significantly; for example, in the addition of dimethyl malonate to levoglucosenone, base catalysts like calcium hydroxide were found to be highly effective, while many Lewis acids showed lower efficacy nih.govnih.gov. The solvent can also have a substantial impact on the reaction's yield and enantioselectivity, with less polar solvents like toluene often proving optimal for certain catalytic systems longdom.orgrsc.org.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy semanticscholar.org. This compound can participate in such reactions, often involving an initial Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by dehydration wikipedia.org. The reaction is typically catalyzed by a weak base, which is basic enough to deprotonate the malonate but not so strong as to cause self-condensation of the aldehyde wikipedia.org. Aldehydes are generally much more reactive than ketones in this process thermofisher.com.

This reaction is a cornerstone of multicomponent sequences. For example, a tandem three-component reaction can proceed via an initial Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a Michael addition of a second nucleophile to the resulting α,β-unsaturated product nih.gov. The Knoevenagel condensation itself involves the formation of a carbanion from the malonate, which then attacks the aldehyde's carbonyl carbon amazonaws.com. The resulting intermediate is then dehydrated to yield the final unsaturated product. Various catalysts have been employed for this transformation, including immobilized proteins like bovine serum albumin (BSA) or gelatine, which can promote the reaction under mild conditions amazonaws.comrsc.org.

Table 2: Examples of Knoevenagel Condensation between Aldehydes and Diethylmalonate amazonaws.comrsc.org Note: Data is for diethylmalonate, but is representative of the reactivity of malonic esters like this compound.

AldehydeCatalystSolventYield (%)
BenzaldehydeImmobilized GelatineDMSO89
4-ChlorobenzaldehydeImmobilized GelatineDMSO88
4-MethylbenzaldehydeImmobilized GelatineDMSO87
2-NaphthaldehydeImmobilized BSADMSO85
2-FurfuralImmobilized BSADMSO86

Radical Coupling Reactions

The generation of radical species from malonic acid derivatives via anodic decarboxylation, a key step in Kolbe electrolysis, provides a powerful method for forming carbon-carbon bonds. This electrochemical process involves the oxidation of a carboxylate anion at an anode, leading to the formation of a carbonyloxy radical. This intermediate rapidly loses carbon dioxide to generate an alkyl radical.

In the context of this compound, the corresponding malonic acid half-ester, mono-methyl isopropylmalonate, can be subjected to anodic decarboxylation. The electrolysis of the corresponding carboxylate salt in a suitable solvent like methanol (B129727) at a platinum anode generates a prostereogenic secondary radical centered on the α-carbon of the original malonate. This radical is a key intermediate for subsequent coupling reactions. The high concentration of radicals generated at the electrode surface favors bimolecular coupling processes.

The radicals generated from the anodic decarboxylation of chiral malonic acid half-esters can undergo both homo- and hetero-coupling reactions with notable diastereoselectivity. While direct studies on this compound are not specified, research on closely related chiral 2-isopropylmalonates provides significant insights into these transformations.

In homo-coupling reactions, two identical radicals combine, forming a new carbon-carbon bond and creating two new stereogenic centers. For a radical derived from an isopropylmalonate half-ester, this dimerization can result in three possible diastereomers. The facial selectivity of the coupling process, influenced by the steric and electronic properties of the radical and any chiral auxiliaries, dictates the ratio of these diastereomers. Without any directing influence, a statistical 1:2:1 ratio would be expected. However, studies have shown that significant deviation from this ratio can be achieved, indicating a degree of facial selectivity in the radical-radical coupling.

Hetero-coupling, or co-electrolysis, involves the coupling of the target radical with a different radical species generated from a "co-acid" present in excess. For instance, the co-electrolysis of a mono-ester of isopropylmalonic acid with an excess of a simple carboxylic acid, such as 3,3-dimethylbutanoic acid, generates the corresponding hetero-coupled product. The diastereoselectivity of this process, measured as diastereomeric excess (de), is influenced by the structure of the malonate derivative and any chiral auxiliaries employed.

Coupling TypeReactantsProduct TypeYield (%)Diastereoselectivity (% de)
Homo-coupling2 x Isopropylmalonate RadicalSubstituted Succinic Acid Ester21-50%Ratios deviate from statistical 1:2:1
Hetero-couplingIsopropylmalonate Radical + 2,2-Dimethylpropyl RadicalSubstituted Pentanoic Acid Ester22-69%5-65% de

Note: Data is based on studies of chiral menthyl-2-isopropylmalonates, which serve as a model for the reactivity of radicals derived from isopropylmalonate.

Transition Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a fundamental tool for the construction of carbon-carbon bonds. The α-arylation of malonate esters involves the reaction of a malonate enolate with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This reaction provides a direct route to α-aryl malonates, which are valuable synthetic intermediates.

For this compound, the reaction would proceed via the in-situ generation of its enolate using a base. This enolate then participates in the catalytic cycle with a palladium(0) species. The cycle typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the malonate enolate (or more accurately, reaction of the enolate with the Pd(II)-aryl complex), and concluding with reductive elimination to furnish the α-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step and prevent β-hydride elimination. The reaction is compatible with a wide range of aryl bromides and chlorides, including those that are electron-rich, electron-poor, and sterically hindered.

The corresponding diazo compound, dimethyl isopropyldiazomalonate, serves as a precursor to a metal-stabilized carbene upon treatment with a transition metal catalyst, most commonly those based on rhodium(II) or copper(I). These acceptor-acceptor carbenes are electrophilic species that can undergo a variety of transformations.

One of the most characteristic reactions of these carbenes is cyclopropanation of alkenes. The reaction of the carbene generated from dimethyl isopropyldiazomalonate with an alkene would yield a 1,1-diester-substituted cyclopropane. The presence of two ester groups on the carbene carbon generally leads to high yields, although achieving high enantioselectivity in intermolecular reactions can be challenging due to the symmetry of the carbene precursor. The isopropyl group, however, could potentially introduce a degree of steric influence on the approach to the alkene.

Another important reaction of these carbenes is insertion into X-H bonds (where X = C, N, O, Si). For example, N-H insertion reactions with amines or anilines provide a direct route to N-substituted aminomalonates. These reactions are typically catalyzed by rhodium(II) or iridium complexes. The reactivity and selectivity of these insertion reactions can be influenced by the steric and electronic nature of both the carbene precursor and the substrate.

Other Key Transformations of this compound

The reactivity of this compound extends beyond simple alkylation and decarboxylation reactions. Several other key transformations are crucial for its application in organic synthesis, including hydrolysis to its corresponding dicarboxylic acid, selective monohydrolysis to the half-ester, and functionalization at the α-position.

Hydrolysis to Isopropylmalonic Acid

The complete hydrolysis of both methyl ester groups in this compound yields isopropylmalonic acid. This transformation is a standard reaction for malonic esters and can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction, often referred to as saponification, is typically carried out by heating the diester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in a stepwise manner, first forming the monoester and then the dicarboxylate salt. Subsequent acidification of the reaction mixture protonates the dicarboxylate to yield the final isopropylmalonic acid.

Acid-catalyzed hydrolysis is also an effective method. This typically involves refluxing the diester with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The presence of water is crucial for the hydrolysis to proceed. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Reaction Condition Reagents Product
Basic Hydrolysis1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺Isopropylmalonic acid
Acidic HydrolysisH₃O⁺ (e.g., H₂SO₄/H₂O), HeatIsopropylmalonic acid

Selective Monohydrolysis of Symmetric Diesters

The selective hydrolysis of only one of the two ester groups in a symmetric diester like this compound is a synthetically valuable transformation, as it provides access to mono-functionalized malonic acid derivatives, also known as half-esters. organic-chemistry.org Achieving high selectivity in this reaction can be challenging, as the reactivity of the second ester group is often comparable to the first. jst.go.jp

A highly efficient method for the selective monohydrolysis of symmetric diesters has been developed, which utilizes a biphasic reaction system of tetrahydrofuran (B95107) (THF) and water with a stoichiometric amount of aqueous sodium hydroxide at 0 °C. organic-chemistry.org This method has been shown to provide high yields of the corresponding half-esters. organic-chemistry.org The success of this selective monohydrolysis is attributed to the specific reaction conditions, where the low temperature and the use of a THF-water solvent system play a crucial role. organic-chemistry.org For symmetric diesters, the selectivity of the monohydrolysis tends to increase with greater hydrophobicity of the ester groups. researchgate.net

The reaction is particularly effective for diesters where the two carboxyl groups have a "cis" or "geminal" orientation, which suggests that conformational and electrostatic factors may influence the reactivity of the second ester group after the first has been hydrolyzed. organic-chemistry.org The clean reaction mixtures produced under these conditions simplify the isolation and purification of the desired half-ester. jst.go.jp

Parameter Condition Effect on Selectivity
Solvent System Tetrahydrofuran (THF) - WaterHigh
Base Aqueous Sodium Hydroxide (NaOH)Effective
Temperature 0 °CCrucial for high yields
Substrate Structure Increased hydrophobicityHigher selectivity researchgate.net

α-Position Functionalization (e.g., Bromination)

The carbon atom situated between the two carbonyl groups of a malonic ester, known as the α-carbon, is acidic and can be deprotonated to form a stable enolate. This enolate is a key intermediate for various functionalization reactions at the α-position. One such important transformation is bromination.

The bromination of malonic esters can be achieved by treating the diester with bromine (Br₂). The reaction can be carried out in a solvent such as carbon tetrachloride. orgsyn.org The reaction is often initiated by light and proceeds to replace one of the α-hydrogens with a bromine atom.

This reaction is a key step in the synthesis of various substituted carboxylic acids. pearson.com The resulting α-bromo malonic ester is a versatile intermediate that can undergo further nucleophilic substitution reactions to introduce a wide range of functional groups at the α-position.

Reactant Reagent Solvent (optional) Product
This compoundBromine (Br₂)Carbon tetrachlorideDimethyl α-bromo-isopropylmalonate

Applications of Dimethyl Isopropylmalonate in Organic Synthesis

Reagent for Complex Molecular Architectures

Formation of Amino Acids and Peptidomimetics:The synthesis of amino acids via the alkylation of aminomalonates is a known chemical process. The literature describes this method using precursors derived from diethyl malonate.quora.comquora.comNo information was found specifically detailing the application of Dimethyl isopropylmalonate in the formation of amino acids or peptidomimetics.

Due to the absence of specific research findings for this compound in the provided contexts, generating a scientifically accurate and thorough article that strictly adheres to the requested outline is not feasible.

Construction of Heterocyclic Scaffolds (e.g., Pyrroles, Pyrimidine (B1678525) Derivatives)

The structural framework of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.

Pyrrole (B145914) Derivatives: While direct condensation of this compound in well-known pyrrole syntheses like the Knorr or Paal-Knorr reactions is not the standard approach, it can serve as a precursor to the necessary building blocks. organic-chemistry.orgwikipedia.org For instance, malonic esters can be converted into aminomalonates. Diethyl aminomalonate, derived from diethyl malonate, is known to react with 3-substituted 2,4-diketones to yield pyrrole-2-carboxylates, which are important intermediates for the synthesis of porphyrins. wikipedia.org A similar synthetic strategy could theoretically be applied using this compound, highlighting its potential as a starting material for highly substituted pyrrole structures.

Pyrimidine Derivatives: this compound is more directly employed in the synthesis of pyrimidine derivatives. As a 1,3-dicarbonyl compound, it is an ideal substrate for condensation reactions with amidines, ureas, or thioureas to form the pyrimidine ring. bu.edu.eg A prominent example is the Biginelli reaction, a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org In this reaction, this compound can react with an aldehyde and urea (B33335) (or thiourea) under acidic conditions to construct the pyrimidine core. researchgate.net These structures are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents. wikipedia.org

Heterocyclic ScaffoldSynthetic MethodRole of Malonate Derivative
Pyrroles Modified Porphyrin SynthesisPrecursor to an aminomalonate which condenses with a 1,3-diketone. wikipedia.org
Pyrimidines Biginelli ReactionServes as the 1,3-dicarbonyl component, reacting with an aldehyde and urea/thiourea. wikipedia.orgresearchgate.net
Pyrimidines General CondensationActs as the three-carbon fragment that condenses with N-C-N fragments like urea or guanidine. bu.edu.eg

Preparation of Branched Carboxylic Acids

One of the most fundamental applications of malonic esters is the malonic ester synthesis, a reliable method for preparing substituted acetic acids. wikipedia.orguobabylon.edu.iq this compound is, in fact, an intermediate in this very synthesis, being a mono-alkylated malonic ester.

The process involves the hydrolysis of the two ester groups to carboxylic acids, followed by decarboxylation. Because this compound already contains an isopropyl group on the alpha-carbon, this sequence directly leads to the formation of a branched carboxylic acid. nbinno.com The reaction proceeds in two main steps:

Saponification/Hydrolysis: The diester is treated with a base (like sodium hydroxide) followed by acidification, or directly with strong acid, to hydrolyze both methyl ester groups into carboxylic acid groups. This yields isopropylmalonic acid.

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final branched carboxylic acid product, which is 2,3-dimethylbutanoic acid. wikipedia.orgorganicchemistrytutor.com

This pathway demonstrates how this compound serves as a direct precursor to a specific branched carboxylic acid structure, showcasing the precision of the malonic ester synthesis.

StepReagentsIntermediate/ProductPurpose
Starting Material -This compoundPre-alkylated substrate.
1. Hydrolysis NaOH, then H₃O⁺ (or H₃O⁺, heat)Isopropylmalonic acidConversion of esters to carboxylic acids.
2. Decarboxylation Heat (Δ)2,3-Dimethylbutanoic acidElimination of one carboxyl group to form the final product. organicchemistrytutor.com

Role in Fragrance and Specialty Chemical Industries

Malonic esters, including dimethyl malonate, are crucial intermediates in the chemical industry, particularly in the production of high-value fragrances and other specialty chemicals. shaktichemicals.org

Dimethyl malonate is a key starting material for the synthesis of jasmonates, a class of compounds highly valued in the fragrance industry for their characteristic floral scents. wikipedia.orgpefte.com A prominent example is the synthesis of methyl dihydrojasmonate, commercially known as Hedione®. This synthesis involves the reaction of dimethyl malonate with cyclopentanone (B42830) and pentanal. wikipedia.org Hedione® is a widely used fragrance component found in numerous high-end perfumes. wikipedia.orgpefte.com The fresh, fruity, and apple-like odor of dimethyl malonate itself also allows for its direct use in certain cosmetic and perfume formulations. perfumersworld.com

Beyond fragrances, malonates are versatile building blocks for a range of specialty chemicals. They are used in the pharmaceutical sector to produce various drugs, including barbiturates, and vitamins such as B1 and B6. atamanchemicals.comsfdchem.com Their utility also extends to the agrochemical industry, where they serve as intermediates for herbicides and pesticides. shaktichemicals.org This broad applicability makes malonate esters, and by extension their alkylated derivatives like this compound, fundamental components in the specialty chemical market.

IndustryApplicationSpecific ExampleReference
Fragrance Synthesis of JasmonatesMethyl dihydrojasmonate (Hedione®) shaktichemicals.orgwikipedia.orgpefte.com
Fragrance Direct IngredientFruity/apple-like scent in cosmetics perfumersworld.com
Pharmaceutical Drug SynthesisBarbiturates, Phenylbutazone atamanchemicals.comsfdchem.com
Pharmaceutical Vitamin SynthesisPrecursor for Vitamins B1 and B6 shaktichemicals.orgatamanchemicals.com
Agrochemical Pesticide SynthesisBuilding block for herbicides and pesticides shaktichemicals.org

Synthesis of Sex Pheromones and Related Compounds

Insect sex pheromones are typically long-chain unsaturated alcohols, acetates, or aldehydes that are used for species-specific communication. dtu.dk The synthesis of these complex molecules requires precise control over carbon chain length and stereochemistry. While there are no widely documented direct uses of this compound in the synthesis of specific commercial sex pheromones, its chemical nature makes it a plausible intermediate through the principles of malonic ester synthesis.

The malonic ester synthesis is a classic method for extending carbon chains. wikipedia.org A hypothetical, yet chemically sound, application would involve using this compound as a starting point for creating a more complex carbon skeleton. For example, the remaining acidic proton on the alpha-carbon of this compound could be removed by a strong base to form an enolate. This enolate could then be alkylated with a long-chain haloalkene. Subsequent hydrolysis and decarboxylation of this dialkylated malonate would yield a complex, branched, unsaturated carboxylic acid. This acid could then be further transformed, for instance, by reduction to the corresponding alcohol, a common structure for many moth sex pheromones. nih.govnih.gov This potential synthetic route highlights the utility of this compound as a versatile building block for accessing the intricate structures required for biologically active compounds like pheromones.

Analytical and Computational Studies of Dimethyl Isopropylmalonate

Spectroscopic Characterization

The structural elucidation and characterization of dimethyl isopropylmalonate are heavily reliant on various spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its identity.

¹H NMR Spectroscopy: While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure. The spectrum would feature distinct signals corresponding to the methoxy (B1213986) protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the alpha-carbon proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Spectroscopic data for isopropylmalonic acid, dimethyl ester, which is synonymous with this compound, is available. spectrabase.com The chemical shifts highlight the presence of carbonyl carbons, the alpha-carbon, the methoxy carbons, and the carbons of the isopropyl group.

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~170
Alpha-Carbon (CH)~50-55
Methoxy (OCH₃)~52
Isopropyl (CH)~30-35
Isopropyl (CH₃)~20

Note: The table is based on typical chemical shift ranges and data for related compounds.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. While a specific experimental GC-MS spectrum for this compound was not found in the searched literature, the expected fragmentation pattern can be inferred from its structure and from the spectra of related compounds like diethyl isopropylmalonate and dimethyl malonate. nih.govnih.gov

Upon electron ionization, this compound would be expected to produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of methoxy groups (-OCH₃), the isopropyl group (-CH(CH₃)₂), and other characteristic fragments. The resulting mass-to-charge ratios of these fragments would provide a unique fingerprint for the molecule. For instance, the mass spectrum of the related compound diethyl isopropylmalonate shows significant peaks corresponding to the loss of ethoxy and isopropyl groups. nih.gov

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester group.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the methyl and isopropyl groups.

C-H Bend: Bending vibrations for the alkyl groups would appear in the 1350-1470 cm⁻¹ region.

UV-Vis Spectrophotometry for Adsorption Behavior Studies

UV-Vis spectrophotometry can be employed to study the adsorption behavior of compounds like this compound onto various materials. This technique measures the amount of light absorbed by a sample at different wavelengths. By monitoring the change in the concentration of the compound in a solution before and after exposure to an adsorbent, the extent of adsorption can be quantified.

Studies on the adsorption of dimethyl and diethyl malonate esters on single-walled carbon nanotubes have utilized UV-Vis spectrophotometry to determine the concentration of the esters in the solution. The results of such studies can be used to understand the adsorption isotherms and kinetics, providing insights into the interactions between the malonate ester and the adsorbent surface.

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Predicting Substituent Effects and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be used to predict the effects of its substituent groups (isopropyl and methyl) on its chemical properties and to model the transition states of its reactions.

DFT studies on malonic acid esters can elucidate how the electronic nature of the alkyl groups influences the reactivity of the alpha-proton and the stability of the corresponding enolate. The isopropyl group, being an electron-donating group, can affect the acidity of the alpha-proton compared to unsubstituted dimethyl malonate. Furthermore, DFT calculations can model the transition state structures for reactions such as alkylation or hydrolysis, providing information on the reaction pathways and activation energies. This theoretical approach is crucial for understanding the underlying principles governing the chemical behavior of this compound.

Due to a lack of specific scientific literature and publicly available research data focusing explicitly on this compound, a detailed analysis according to the requested outline cannot be provided at this time. Widespread searches did not yield specific studies on the Quantitative Structure-Property Relationship (QSPR) modeling for environmental fate prediction or dedicated studies on the steric and electronic factors influencing the reactivity of this particular compound.

General principles of organic chemistry allow for theoretical discussions. For instance, in the context of reactivity, the isopropyl group, being bulkier than a methyl or ethyl group, would be expected to exert a greater steric hindrance on the alpha-carbon of the malonate. This would likely influence the kinetics of reactions at this position, such as alkylation, by impeding the approach of nucleophiles or bases. Electronically, the isopropyl group is weakly electron-donating, which might have a minor effect on the acidity of the alpha-proton compared to unsubstituted dimethyl malonate.

However, without specific experimental or computational studies on this compound, any further discussion would be speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article based on verifiable research findings. Quantitative data for inclusion in tables is also unavailable.

Further empirical research and computational modeling are required to elucidate the specific properties and behaviors of this compound as requested in the article outline.

Q & A

Q. What are the recommended synthetic routes for dimethyl isopropylmalonate, and how do reaction conditions influence yield?

this compound (CAS 2917-78-4) is typically synthesized via esterification of isopropylmalonic acid with methanol under acid catalysis. Key factors affecting yield include stoichiometric ratios of reactants, temperature control (optimal range: 60–80°C), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Side reactions, such as transesterification or hydrolysis, can be mitigated by anhydrous conditions and inert atmospheres .

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar malonate esters?

  • ¹H NMR : The isopropyl group exhibits a characteristic septet (δ 1.0–1.2 ppm) for the central methine proton, while methyl ester groups appear as singlets (δ 3.6–3.8 ppm).
  • ¹³C NMR : The carbonyl carbons resonate at ~168–170 ppm, with the isopropyl carbons at 20–25 ppm.
  • IR : Strong ester C=O stretches near 1740 cm⁻¹ and C-O stretches at 1250–1050 cm⁻¹ confirm the ester functionality. Differentiation from analogs (e.g., diethyl isopropylmalonate) relies on alkyl chain splitting patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers, away from oxidizers and heat sources .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in decarboxylation or alkylation reactions?

The isopropyl group introduces steric hindrance adjacent to the malonate core, slowing nucleophilic attack in reactions like decarboxylation. For example, this compound shows negligible decarboxylation in H₂O–Me₂SO at elevated temperatures compared to less hindered analogs (e.g., dimethyl ethylmalonate). Steric shielding also reduces enolate formation efficiency in alkylation, requiring stronger bases (e.g., LDA vs. NaH) .

Q. What strategies resolve contradictions in reported toxicity or environmental fate data for this compound?

Discrepancies in literature (e.g., biodegradability vs. persistence) often arise from varying test conditions (pH, microbial communities). Researchers should:

  • Cross-validate using standardized OECD guidelines.
  • Use analog data (e.g., dimethyl glutarate) to fill gaps, as done by the EPA for hazard assessment .
  • Conduct QSAR modeling to predict ecotoxicological endpoints when empirical data is scarce .

Q. How can computational methods optimize this compound’s role in asymmetric synthesis?

  • DFT Calculations : Model transition states to predict enantioselectivity in Michael additions or organocatalytic reactions.
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., polar aprotic solvents enhance nucleophilicity).
  • Machine Learning : Train models on malonate reactivity databases to guide catalyst design .

Q. What experimental controls are essential when studying this compound’s metabolic pathways in biochemical assays?

  • Negative Controls : Use malonate-free media to rule out background interference.
  • Isotope Labeling : Track metabolic flux with ¹³C-labeled this compound.
  • Enzyme Inhibition : Include malonyl-CoA decarboxylase inhibitors to isolate specific pathways .

Methodological Guidance

Q. How should researchers document this compound usage in publications to ensure reproducibility?

  • Chemical Purity : Specify supplier, batch number, and purity (e.g., ≥98% by GC).
  • Synthetic Protocols : Detail catalysts, reaction times, and purification steps (e.g., distillation under reduced pressure).
  • Safety Data : Reference GHS classifications and disposal methods .

Q. What are best practices for comparing this compound’s performance to other malonates in catalytic studies?

  • Benchmarking : Use diethyl malonate as a baseline for reactivity comparisons.
  • Kinetic Profiling : Measure turnover frequencies (TOF) under identical conditions.
  • Substrate Scope : Test diverse electrophiles (e.g., alkyl halides, carbonyls) to assess versatility .

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Reactant of Route 1
Dimethyl isopropylmalonate
Reactant of Route 2
Dimethyl isopropylmalonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.